(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine
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Overview
Description
(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound that contains both thiadiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a thiocarbonyl compound can yield the thiadiazole ring, which is then further reacted with a thiophene derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The specific pathways and targets depend on the biological context and the particular application being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Thiadiazole derivatives: Compounds such as 1,2,3-thiadiazole-4-carboxylic acid and 1,2,3-thiadiazole-5-carboxylic acid.
Uniqueness
(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to its combined thiadiazole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N3S2 |
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Molecular Weight |
225.3 g/mol |
IUPAC Name |
N-(thiadiazol-4-ylmethyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C9H11N3S2/c1-2-9(13-5-1)3-4-10-6-8-7-14-12-11-8/h1-2,5,7,10H,3-4,6H2 |
InChI Key |
XSLAMHRGKMJLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=CSN=N2 |
Origin of Product |
United States |
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